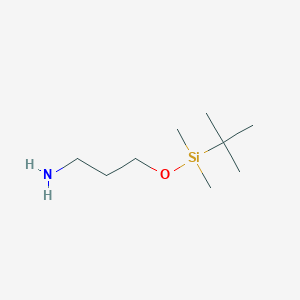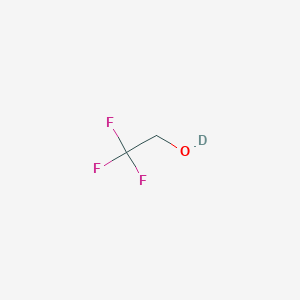
2,4-Dichloro-5,6,7-trimethoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5,6,7-trimethoxyquinazoline is a quinazoline derivative with the molecular formula C11H10Cl2N2O3 and a molecular weight of 289.12 g/mol . This compound is characterized by the presence of two chlorine atoms and three methoxy groups attached to the quinazoline ring. It is typically a white to yellow solid and is used in various chemical and biological research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,7-trimethoxyquinazoline involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 5,6,7-trimethoxyquinazoline using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires heating and an inert atmosphere to ensure the complete chlorination of the desired positions on the quinazoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity . The product is then purified using techniques like recrystallization or chromatography to meet industrial standards.
化学反応の分析
Types of Reactions
2,4-Dichloro-5,6,7-trimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with aniline yields 2,4-dianilino-5,6,7-trimethoxyquinazoline, while oxidation may produce quinazoline derivatives with additional functional groups .
科学的研究の応用
2,4-Dichloro-5,6,7-trimethoxyquinazoline has several scientific research applications, including:
作用機序
The mechanism of action of 2,4-Dichloro-5,6,7-trimethoxyquinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact pathways and molecular targets depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: Similar in structure but with two methoxy groups instead of three.
2-Chloro-4,6,7-trimethoxyquinazoline: Contains one chlorine atom and three methoxy groups.
2,4-Diamino-6,7-dimethoxyquinazoline: Contains amino groups instead of chlorine atoms.
Uniqueness
2,4-Dichloro-5,6,7-trimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and three methoxy groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
特性
IUPAC Name |
2,4-dichloro-5,6,7-trimethoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)10(12)15-11(13)14-5/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCKRAIOYZMRSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488305 |
Source


|
| Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61948-64-9 |
Source


|
| Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)



![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)


![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)



![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)


